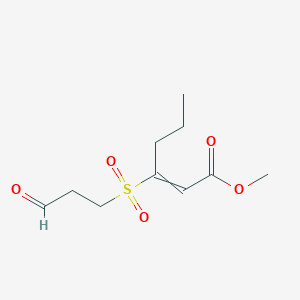
2,2',2''-(7-Bromoheptane-1,1,1-triyl)trithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is a compound that features a heptane backbone with a bromine atom and three thiophene rings attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene typically involves the bromination of heptane followed by the introduction of thiophene rings. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The thiophene rings can be introduced through a series of coupling reactions using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
科学的研究の応用
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromoheptane: A simpler compound with a single bromine atom on a heptane chain.
1-Bromoheptane: Another brominated heptane derivative with the bromine atom at a different position.
Bromotriphenylethylene: A compound with a bromine atom and three phenyl rings, similar in structure but with different electronic properties.
Uniqueness
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is unique due to the presence of three thiophene rings, which impart distinct electronic and structural characteristics. These features make it a valuable compound for research in materials science and organic electronics.
特性
CAS番号 |
928265-56-9 |
|---|---|
分子式 |
C19H21BrS3 |
分子量 |
425.5 g/mol |
IUPAC名 |
2-(7-bromo-1,1-dithiophen-2-ylheptyl)thiophene |
InChI |
InChI=1S/C19H21BrS3/c20-12-4-2-1-3-11-19(16-8-5-13-21-16,17-9-6-14-22-17)18-10-7-15-23-18/h5-10,13-15H,1-4,11-12H2 |
InChIキー |
JAOIJEZRDPLRQW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(CCCCCCBr)(C2=CC=CS2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
